An In-depth Technical Guide to the Physical Properties of 1-Chloro-8-methylnaphthalene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-8-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Chloro-8-methylnaphthalene, a peri-substituted naphthalene derivative, presents a unique spatial arrangement of its chloro and methyl groups, leading to distinct physical and chemical properties. This guide offers a comprehensive exploration of the physical characteristics of this compound, providing essential data and methodologies for professionals in research and development. The constrained geometry of the 1- and 8-positions on the naphthalene ring system introduces steric and electronic interactions that significantly influence the molecule's behavior. Understanding these properties is paramount for its application in organic synthesis, materials science, and drug design.
Molecular Structure and Core Properties
1-Chloro-8-methylnaphthalene possesses the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol .[1] The defining feature of this molecule is the peri-substitution pattern, where the chloro and methyl groups are positioned on adjacent carbons of different rings but are spatially proximate across the naphthalene core. This proximity dictates many of the compound's physical characteristics.
Diagram 1: Chemical Structure of 1-Chloro-8-methylnaphthalene
Caption: 2D structure of 1-Chloro-8-methylnaphthalene.
Tabulated Physical Properties
The following table summarizes the known physical properties of 1-Chloro-8-methylnaphthalene. It is important to note that while some experimental data is available, other values are predicted and should be used with this consideration in mind.
| Physical Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl | - |
| Molecular Weight | 176.64 g/mol | [1] |
| Melting Point | 68-69 °C | [2][3] |
| Boiling Point | 125 °C at 4 Torr | [2][3] |
| Density (Predicted) | 1.163 g/cm³ | [2] |
| Flash Point (Predicted) | 124.1 °C | [2] |
| LogP (Predicted) | 3.80 | [2] |
Synthesis and Characterization: An Overview
Diagram 2: Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of 1-Chloro-8-methylnaphthalene.
Characterization of the final product would rely on a combination of spectroscopic and physical methods.
Purification and Verification of Purity
Step-by-Step Methodology:
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Initial Separation: Following the synthesis, the crude product mixture would likely contain the desired 1-Chloro-8-methylnaphthalene along with unreacted starting material and isomeric byproducts. Initial purification could be achieved by distillation under reduced pressure.
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Crystallization: Given its reported melting point of 68-69 °C, crystallization from a suitable solvent system (e.g., ethanol/water, hexanes) would be an effective method for obtaining a highly pure sample. The choice of solvent is critical and would be determined empirically to maximize yield and purity.
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Chromatographic Analysis: Thin-layer chromatography (TLC) and gas chromatography (GC) would be employed to monitor the purification progress and to assess the final purity of the compound. A single spot on a TLC plate in multiple solvent systems and a single peak in a GC chromatogram would be indicative of high purity.
Causality Behind Experimental Choices: Distillation is chosen as an initial step to separate components with significantly different boiling points. Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The choice of chromatographic methods is based on their high sensitivity for detecting impurities.
Spectroscopic and Physical Characterization
Melting and Boiling Point Determination
Experimental Protocol:
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Melting Point: A calibrated melting point apparatus would be used. A small amount of the purified solid is packed into a capillary tube and heated at a slow, controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is a good indicator of purity.
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Boiling Point: Due to the relatively high boiling point, vacuum distillation is the preferred method to prevent decomposition. The boiling point is recorded along with the corresponding pressure.
Trustworthiness: The consistency of the melting and boiling points with literature values provides a primary validation of the compound's identity and purity.
Spectroscopic Analysis
While specific spectra for 1-Chloro-8-methylnaphthalene are not widely published, the expected spectral characteristics can be inferred from its structure and data for related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group, as well as the steric compression of the peri-substituents.
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¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the chlorine and methyl groups will be significantly different from the other aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and a C-Cl stretching vibration. The exact positions of these bands can provide information about the substitution pattern.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns can provide further structural information.
Diagram 3: Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of 1-Chloro-8-methylnaphthalene.
Solubility Profile
Experimental data on the solubility of 1-Chloro-8-methylnaphthalene is scarce. However, based on its chemical structure—a substituted aromatic hydrocarbon—it is predicted to be:
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Soluble in common non-polar and moderately polar organic solvents such as hexane, toluene, diethyl ether, and chloroform.
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Slightly soluble to insoluble in highly polar solvents like water and methanol.
Experimental Protocol for Solubility Determination:
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Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume of various solvents at a controlled temperature.
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Visual Observation: The mixture is agitated, and the solubility is qualitatively assessed (e.g., freely soluble, sparingly soluble, insoluble).
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Quantitative Measurement: For more precise data, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Causality Behind Experimental Choices: The choice of a range of solvents with varying polarities allows for a comprehensive understanding of the compound's solubility behavior, which is crucial for designing reaction conditions, purification procedures, and formulation strategies.
